Methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate is a complex organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a pyrazine ring and an oxetane moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine and nicotinate intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivative compounds with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent for treating various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler analog with known vasodilatory effects.
Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis agent.
Oxetan-3-yl derivatives: Compounds containing the oxetane ring, known for their stability and unique reactivity.
Uniqueness
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate stands out due to its combination of a pyrazine ring, a nicotinate moiety, and an oxetane group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N6O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N6O3/c1-17(9-26-10-17)8-22-13-3-14(21-6-12(13)16(24)25-2)23-15-7-19-11(4-18)5-20-15/h3,5-7H,8-10H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
NIKCEZRYPMWTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNC2=CC(=NC=C2C(=O)OC)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.